3-Chloro-4-fluoro-1H-indazole
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Overview
Description
3-Chloro-4-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of both chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-fluoroaniline with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the indazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Scientific Research Applications
3-Chloro-4-fluoro-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1H-indazole: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-Fluoro-1H-indazole: Lacks the chlorine atom, which can also affect its properties.
1H-indazole: The parent compound without any halogen substitutions.
Uniqueness
3-Chloro-4-fluoro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical and biological properties. These substitutions can enhance its reactivity, stability, and potential as a therapeutic agent compared to its analogs.
Properties
IUPAC Name |
3-chloro-4-fluoro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJQBQRJMZSFQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646687 |
Source
|
Record name | 3-Chloro-4-fluoro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-79-3 |
Source
|
Record name | 3-Chloro-4-fluoro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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